molecular formula C4H3F7O B1205079 1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane CAS No. 35042-98-9

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane

Cat. No.: B1205079
CAS No.: 35042-98-9
M. Wt: 200.05 g/mol
InChI Key: VGZTVHRJEVWFIA-UHFFFAOYSA-N
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Description

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane is a fluorinated ether compound with the molecular formula C4H3F7O and a molecular weight of 200.05 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane has a wide range of applications in scientific research:

Safety and Hazards

“Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl 1,2,2,3,3-pentafluoropropyl ether typically involves the reaction of difluoromethyl ether with pentafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of difluoromethyl 1,2,2,3,3-pentafluoropropyl ether follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of difluoromethyl 1,2,2,3,3-pentafluoropropyl ether involves its interaction with molecular targets through its ether and fluorine groups. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

1-(difluoromethoxy)-1,2,2,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7O/c5-1(6)4(10,11)2(7)12-3(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZTVHRJEVWFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)(OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956476
Record name 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-98-9
Record name 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35042-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethyl 1,2,2,3,3-pentafluoropropyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035042989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Difluoromethoxy)-1,2,2,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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